5-(4-Bromophenyl)-1-phenyltetrazole

Description

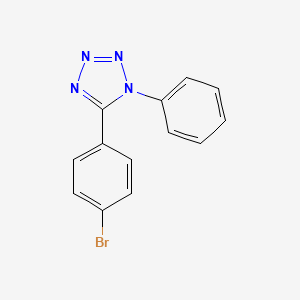

5-(4-Bromophenyl)-1-phenyltetrazole is a heterocyclic compound featuring a tetrazole core (a five-membered ring with four nitrogen atoms and one carbon atom) substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 1. This compound is synthesized via regioselective alkylation of 5-(4-bromophenyl)-1H-tetrazole with benzyl halides or other alkylating agents under controlled conditions . Its molecular formula is C₁₃H₁₀BrN₄, with a molecular weight of 309.16 g/mol.

The bromophenyl group enhances electrophilicity and influences intermolecular interactions, such as halogen bonding, which is critical in medicinal chemistry and materials science. The tetrazole ring is highly polar, contributing to its stability and bioavailability, making it a scaffold of interest in drug design .

Properties

IUPAC Name |

5-(4-bromophenyl)-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4/c14-11-8-6-10(7-9-11)13-15-16-17-18(13)12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEODQWCTKQVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-phenyltetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide, which then undergoes cyclization with phenylhydrazine to yield the desired tetrazole compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing tetrazole ring activates the para-bromine substituent toward nucleophilic displacement. Reactions occur under mild conditions due to the enhanced electrophilicity of the aromatic ring.

Key Findings :

-

Substitution proceeds via a Meisenheimer intermediate, with the tetrazole ring stabilizing negative charge density during the transition state .

-

Steric hindrance from the phenyl group at position 1 slows reaction kinetics compared to monosubstituted tetrazoles .

Cross-Coupling Reactions

The bromine atom serves as a versatile handle for transition-metal-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 100°C, 24 h | 5-(Biphenyl-4-yl)-1-phenyltetrazole | 82% |

| 4-Acetamidophenylboronic acid | XPhos Pd G3, Cs₂CO₃, toluene | 100°C, 2 h | 5-(4-Acetamidobiphenyl)-1-phenyltetrazole | 68% |

Mechanistic Insight :

-

Oxidative addition of Pd(0) to the C–Br bond is rate-determining.

-

Electron-deficient tetrazole ring enhances oxidative addition efficiency .

Electrochemical Reduction

Controlled potential electrolysis facilitates selective C–Br bond cleavage, generating reactive intermediates.

Notable Observation :

-

Competing pathways exist between intramolecular cyclization (forming fused heterocycles) and protonation (yielding debrominated products) .

Photochemical Reactions

UV irradiation induces homolytic C–Br bond cleavage, producing aryl radicals for downstream reactivity.

| Conditions | Products | Quantum Yield |

|---|---|---|

| λ = 254 nm, benzene, N₂ atmosphere | Tetrazolo[1,5-f]phenanthridine derivatives | Φ = 0.32 |

Implications :

-

Radical recombination dominates under inert conditions, enabling synthesis of polycyclic tetrazole systems .

Functional Group Transformations

The tetrazole ring itself participates in acid-base and coordination chemistry:

| Reaction | Reagents | Outcome |

|---|---|---|

| Deprotonation | NaOH (aq) | Water-soluble tetrazolate anion |

| Metal complexation | Cu(NO₃)₂, MeOH | Tetrazole-Cu(II) coordination polymer |

Spectroscopic Evidence :

-

IR spectra show characteristic N–H stretching at 3,054 cm⁻¹ and tetrazole ring vibrations at 1,138 cm⁻¹ .

-

¹H NMR confirms aromatic proton environments (δ 7.66–8.05 ppm for bromophenyl protons) .

Comparative Reactivity

A reactivity hierarchy for halogenated tetrazoles was established:

| Compound | Relative Reaction Rate (SNAr) |

|---|---|

| 5-(4-Bromophenyl)-1-phenyltetrazole | 1.0 (reference) |

| 5-(4-Chlorophenyl)-1-phenyltetrazole | 0.67 |

| 5-(4-Iodophenyl)-1-phenyltetrazole | 1.52 |

Explanation :

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has indicated that tetrazole derivatives, including 5-(4-bromophenyl)-1-phenyltetrazole, exhibit significant antimicrobial properties. For instance, modifications of tetrazole compounds have shown enhanced activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The introduction of specific substituents can lead to a notable increase in antimicrobial efficacy, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Analgesic Properties

Studies have evaluated the analgesic effects of tetrazole derivatives through various methods, including the acetic acid-induced writhing test and the hot plate method. Compounds similar to this compound demonstrated moderate analgesic activity comparable to standard analgesics like Ibuprofen . The structure-activity relationship (SAR) analysis suggests that certain substitutions can enhance pain relief effects.

Antihypertensive Activity

this compound has been investigated for its potential antihypertensive effects. A series of tetrazole derivatives were synthesized and tested, revealing promising results in lowering blood pressure in experimental models . This opens avenues for further research into its use as a cardiovascular agent.

Anticancer Research

Cytotoxicity and Antiproliferative Effects

Recent studies have explored the cytotoxic effects of tetrazole derivatives on cancer cell lines. For example, certain derivatives have been shown to inhibit the proliferation of leukemia cells and breast cancer cells . The mechanism appears to involve the downregulation of proliferation markers such as Ki-67, indicating a potential role for this compound in cancer therapeutics.

Synthesis and Chemical Reactivity

This compound can be synthesized through various methods, including palladium-catalyzed reactions. Research has focused on optimizing synthetic routes to yield high-purity compounds suitable for biological testing . The ability to modify the tetrazole ring allows for the exploration of a wide range of derivatives with tailored properties.

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-phenyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Tetrazole Derivatives with Aryl Substituents

Key Observations :

- Electrophilicity : Bromine in this compound increases electrophilicity compared to chlorine or methyl substituents, enhancing reactivity in Suzuki couplings .

- Lipophilicity : Benzyl or sulfonylmethyl groups (e.g., in ) improve membrane permeability but may reduce aqueous solubility.

- Biological Activity : Trifluoromethyl groups (as in ) enhance binding to hydrophobic enzyme pockets, whereas bromine aids in halogen bonding with biological targets .

Heterocyclic Analogues with Bromophenyl Groups

Table 2: Bromophenyl-Substituted Heterocycles

Key Observations :

- Bioactivity : Imidazole derivatives (e.g., ) show superior anticancer activity due to thioether groups enhancing DNA intercalation.

- Electronic Properties : Pyrazole derivatives (e.g., ) exhibit fluorescence, unlike tetrazoles, due to extended π-conjugation.

- Thermal Stability : Tetrazoles generally decompose at higher temperatures (>250°C) compared to imidazoles (~200°C) .

Functional Group Comparisons

Table 3: Impact of Functional Groups on Reactivity

Q & A

Q. Table 1: Representative Reaction Conditions

| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation (benzyl bromide) | K₂CO₃/DMF | 80 | 72 | |

| Cycloaddition (NaN₃, nitrile) | nano-TiCl₄·SiO₂ | 100 | 85 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Key peaks include C-Br stretching (~550 cm⁻¹), tetrazole ring vibrations (1450–1500 cm⁻¹), and aromatic C-H stretches (3050–3100 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.0 ppm). The absence of NH protons (δ ~10 ppm) confirms N-alkylation .

- ¹³C NMR : The tetrazole carbons resonate at δ 145–155 ppm, while the bromophenyl carbons show distinct signals at δ 120–135 ppm .

- X-ray Crystallography : Resolves regioselectivity (e.g., 1-phenyl vs. 2-phenyl isomers) and confirms dihedral angles between aromatic rings .

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal/Feature | Purpose |

|---|---|---|

| FT-IR | 550 cm⁻¹ (C-Br) | Halogen presence |

| ¹H NMR | δ 7.8 ppm (bromophenyl protons) | Aromatic substitution pattern |

| X-ray | Dihedral angle: 45° between rings | Structural conformation |

Advanced: How can regioselective alkylation of 5-(4-Bromophenyl)-1H-tetrazole be achieved?

Methodological Answer:

Regioselectivity depends on:

- Base Strength : Strong bases (e.g., NaH) favor N1-alkylation, while weak bases (e.g., K₂CO₃) may lead to N2 byproducts .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N1 selectivity .

- Substrate Design : Electron-withdrawing groups (e.g., bromophenyl) enhance N1 reactivity by polarizing the tetrazole ring .

- Validation : Use 2D NMR (HSQC, HMBC) or X-ray to confirm regiochemistry .

Advanced: What computational approaches predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps (e.g., 4.2 eV), indicating charge-transfer potential .

- Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic regions (tetrazole N atoms) and electrophilic sites (bromophenyl ring) .

- Docking Studies : Used to predict binding affinities with biological targets (e.g., enzymes in tuberculosis) .

Advanced: How do structural modifications influence biological activity in tetrazole derivatives?

Methodological Answer:

- Bromophenyl Position : Para-substitution enhances lipophilicity and membrane permeability, critical for antimicrobial activity .

- Tetrazole Substitution : N1-alkylation improves metabolic stability compared to N2 isomers in pharmacokinetic studies .

- Bioisosteric Replacement : Replacing phenyl with heteroaromatic groups (e.g., pyridyl) modulates target selectivity .

Q. Table 3: Structure-Activity Relationships

| Modification | Biological Impact | Reference |

|---|---|---|

| Para-bromophenyl | Increased antitubercular IC₅₀ (≤5 μM) | |

| N1-Benzyl substitution | Enhanced plasma stability (t₁/₂ > 6 hours) |

Advanced: How are crystallographic data utilized to resolve contradictions in reported tetrazole structures?

Methodological Answer:

- Twinned Data Refinement : SHELXL refines high-resolution datasets to distinguish between overlapping peaks in polymorphic systems .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···N) to explain packing discrepancies .

- Validation Tools : PLATON checks for missed symmetry or disorder, critical for correcting space group assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.